

An In-depth Technical Guide to the Ser-Ala-Pro Peptide Sequence

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Compound of Interest

Compound Name: Ser-Ala-Pro

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This technical guide provides a comprehensive overview of the tripeptide **Ser-Ala-Pro** (Seryl-Alanyl-Proline), intended for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis, and analytical characterization.

Physicochemical Properties

The **Ser-Ala-Pro** tripeptide is composed of the amino acids L-Serine, L-Alanine, and L-Proline. Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C11H19N3O5	PubChem[1]
Molecular Weight	273.29 g/mol	PubChem[1][2]
Canonical SMILES	<chem>CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CO)N</chem>	PubChem
IUPAC Name	(2S)-1-(((S)-2-((S)-2-amino-3-hydroxypropanoyl)amino)propanoyl)pyrrolidine-2-carboxylic acid	PubChem
Charge	Neutral (at physiological pH)	General chemical principles
Polarity	Polar	Based on constituent amino acids[3]

Synthesis of Ser-Ala-Pro

The chemical synthesis of **Ser-Ala-Pro** is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of **Ser-Ala-Pro** using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials and Reagents:

- Rink Amide resin
- Fmoc-Pro-OH
- Fmoc-Ala-OH
- Fmoc-Ser(tBu)-OH
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- 20% Piperidine in DMF
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water
- Diethyl ether (cold)

Procedure:

- Resin Preparation: The Rink Amide resin is swelled in DCM, followed by washing with DMF.
- First Amino Acid Coupling (Proline):
 - The Fmoc protecting group on the resin is removed using 20% piperidine in DMF.
 - Fmoc-Pro-OH is activated using HBTU/HOBt and DIPEA in DMF.
 - The activated amino acid is then coupled to the deprotected resin.
- Second Amino Acid Coupling (Alanine):
 - The Fmoc group from the resin-bound Proline is removed.
 - Fmoc-Ala-OH is activated and coupled to the growing peptide chain.
- Third Amino Acid Coupling (Serine):
 - The Fmoc group from Alanine is removed.
 - Fmoc-Ser(tBu)-OH (with a tert-butyl protecting group on the serine side chain) is activated and coupled.
- Final Deprotection: The Fmoc group from the N-terminal Serine is removed.
- Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting group is removed using a cleavage cocktail (e.g., TFA/TIS/water).
- Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).^[4]

Analytical Characterization

Following synthesis and purification, the identity and purity of the **Ser-Ala-Pro** peptide are confirmed using analytical techniques such as HPLC and mass spectrometry.

Experimental Protocol: Analytical RP-HPLC

Instrumentation:

- Analytical HPLC system with a C18 column.

Mobile Phase:

- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile

Procedure:

- The lyophilized peptide is dissolved in a minimal amount of Solvent A.
- The sample is injected onto the C18 column.
- A linear gradient of Solvent B is applied to elute the peptide.
- The peptide is detected by UV absorbance, typically at 214 nm and 280 nm.
- The purity of the peptide is determined by the peak area of the main product relative to any impurity peaks.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. The experimentally determined mass should correspond to the calculated molecular weight of **Ser-Ala-Pro** (273.29 g/mol).

Visualizations

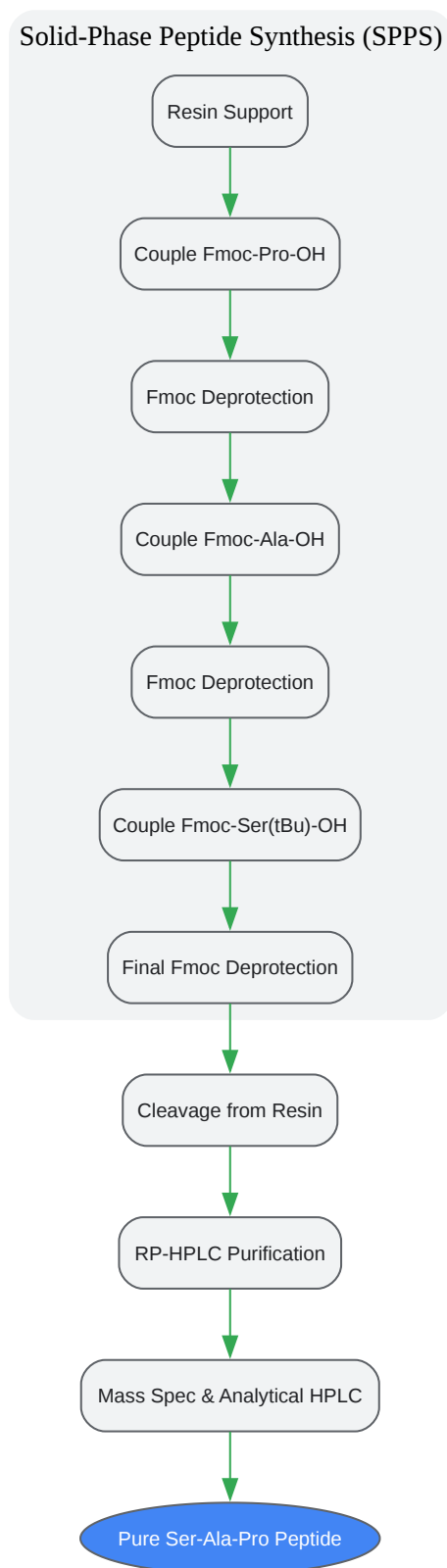
Peptide Structure and Synthesis Workflow

The following diagrams illustrate the chemical structure of **Ser-Ala-Pro** and the general workflow for its synthesis and purification.



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Caption: Chemical structure of the **Ser-Ala-Pro** tripeptide.

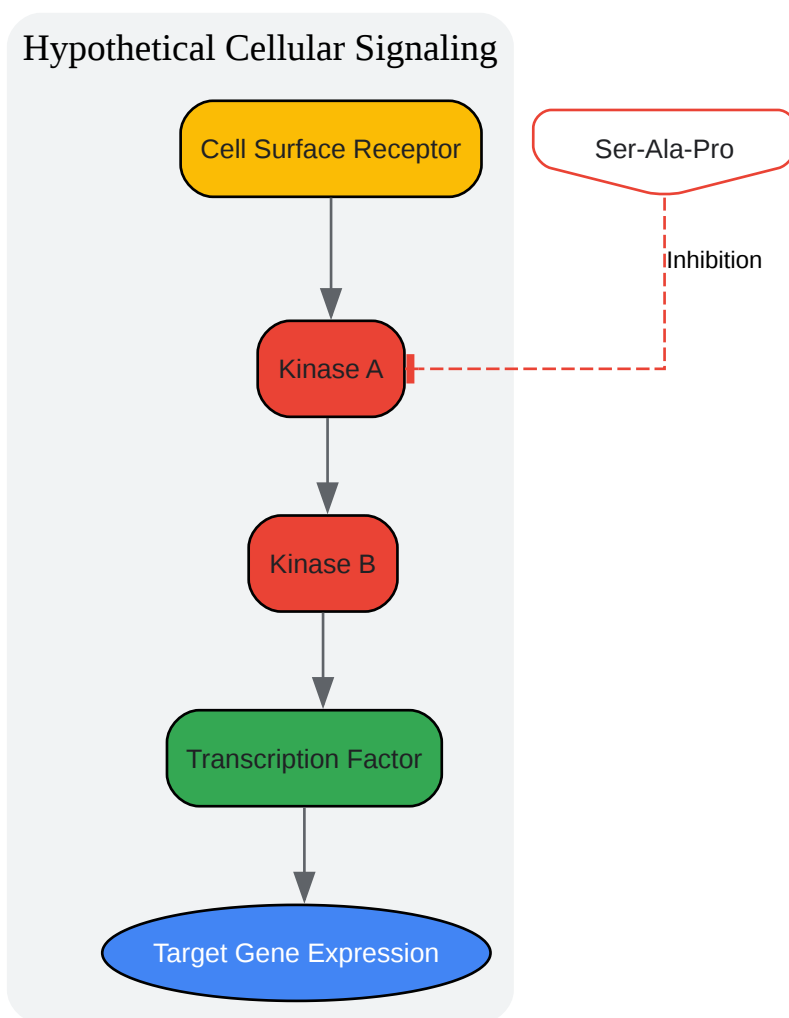


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Caption: General workflow for the synthesis and purification of **Ser-Ala-Pro**.

Hypothetical Signaling Pathway

While the specific biological role of **Ser-Ala-Pro** is not extensively documented, proline-rich peptides are known to be involved in various biological processes, sometimes acting as modulators of protein-protein interactions.[5] The following diagram illustrates a hypothetical signaling pathway where **Ser-Ala-Pro** could potentially act as an inhibitor.

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Caption: Hypothetical signaling pathway showing potential inhibition by **Ser-Ala-Pro**.

This guide provides a foundational understanding of the **Ser-Ala-Pro** tripeptide, from its basic chemical properties to its synthesis and analysis. The provided protocols and diagrams serve as a practical resource for researchers engaged in peptide chemistry and drug discovery.

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References

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